Fixed Peri-S···S Distance of ~2.5 Å Enforces Ligand Pre-Organization Unavailable in Flexible Dithiols
The naphthalene-1,8-diyl backbone imposes a rigid peri-distance of approximately 2.5 Å between the two sulfur atoms, creating a fixed bite angle for bidentate coordination [1]. In contrast, the S···S distance in flexible alkanedithiols such as 1,3-propanedithiolate is variable and depends on the conformation of the alkyl chain. The 2019 study by Wang et al. explicitly notes that 'the distance of two sulfur atoms are closer in naphthalene-1,8-dithiol than in benzene-1,2-dithiol ligand,' resulting in a larger geometric coordination angle when chelated to a metal center [2]. This pre-organization eliminates the entropic penalty associated with ligand reorganization upon metal binding and provides a structurally predictable platform for constructing bimetallic complexes with well-defined metal–metal distances.
| Evidence Dimension | S···S distance (peri-distance) and coordination bite angle |
|---|---|
| Target Compound Data | Peri-distance ~2.5 Å (naphthalene-1,8-dithiol); rigid, fixed geometry |
| Comparator Or Baseline | Benzene-1,2-dithiol: larger S···S distance, smaller bite angle; 1,3-Propanedithiol: flexible, variable S···S distance |
| Quantified Difference | Qualitative: closer S proximity and larger coordination angle for naphthalene-1,8-dithiol vs benzene-1,2-dithiol [2]; fixed vs variable S···S distance vs propanedithiolate [1] |
| Conditions | Single-crystal X-ray diffraction of free ligands and metal complexes [1][2] |
Why This Matters
Procurement of naphthalene-1,8-dithiol is essential when the research objective requires a rigid, pre-organized dithiolate ligand platform to enforce specific metal–metal distances and geometries; flexible or less-constrained dithiols cannot provide this structural predictability.
- [1] Kilian, P., Knight, F. R., Woollins, J. D. Synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry. Coord. Chem. Rev. 2011, 255, 1387-1413. DOI: 10.1016/j.ccr.2011.01.008. View Source
- [2] Wang, T., Zhang, H., Ma, P., Wang, J. Synthesis and evaluation of Naphthalene-1,8-dithiolate chelating ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis. J. Organomet. Chem. 2019, 880, 22-28. DOI: 10.1016/j.jorganchem.2018.10.022. View Source
